11beta,13-Dihydrolactucin

Description

Structure

3D Structure

Properties

IUPAC Name |

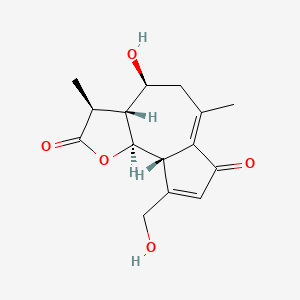

(3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,7,9,12-14,16-17H,3,5H2,1-2H3/t7-,9-,12+,13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZZKRDEPZMPLJ-WLVQVHLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019932 |

Source

|

| Record name | 11β,13-dihydrolactucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83117-63-9 |

Source

|

| Record name | 11β,13-dihydrolactucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 11β,13-Dihydrolactucin: From Natural Sources to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

11β,13-Dihydrolactucin, a sesquiterpene lactone predominantly found in chicory (Cichorium intybus L.), has emerged as a promising natural compound with significant therapeutic potential. This guide provides a comprehensive technical overview of 11β,13-dihydrolactucin, consolidating current knowledge on its chemical properties, natural occurrence, and biosynthesis. It further delves into its multifaceted pharmacological activities, with a particular focus on its well-documented anti-inflammatory and analgesic properties. This document aims to serve as a valuable resource for researchers by detailing its molecular mechanisms of action, providing established protocols for its extraction and purification, and presenting its analytical characterization data.

Chemical and Physical Properties

11β,13-Dihydrolactucin is a guaianolide-type sesquiterpene lactone. Its chemical structure is characterized by a hydrogenated 11,13-double bond compared to its precursor, lactucin.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₅ | [3] |

| Molecular Weight | 278.30 g/mol | [3] |

| CAS Number | 83117-63-9 | [3][4] |

| Appearance | White solid | [5] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] Poor solubility in water has been noted, which can be a consideration for formulation.[6] | [5][6] |

Chemical Structure:

(3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione[3]

Figure 1. 2D Chemical Structure of 11β,13-Dihydrolactucin.

Figure 1. 2D Chemical Structure of 11β,13-Dihydrolactucin.

Natural Occurrence and Biosynthesis

11β,13-Dihydrolactucin is a prominent secondary metabolite in plants of the Asteraceae family, most notably in chicory (Cichorium intybus L).[7][8] It is also found in other species such as Cichorium glandulosum and Launaea arborescens.[3] Within the plant, these sesquiterpene lactones are often present in their glycosylated or oxalated forms.[8][9]

The biosynthesis of guaianolide-type sesquiterpene lactones is understood to follow the acetate-mevalonate pathway, leading to the formation of farnesyl pyrophosphate (FPP). FPP is then cyclized to form the characteristic guaianolide skeleton. The conversion of lactucin to 11β,13-dihydrolactucin involves a formal hydrogenation across the 11,13-double bond.[1][2]

Pharmacological Profile

11β,13-Dihydrolactucin exhibits a range of biological activities, with its anti-inflammatory and analgesic effects being the most extensively studied.

Anti-inflammatory Activity

Recent studies have highlighted the significant anti-inflammatory potential of 11β,13-dihydrolactucin, making it a compound of interest for inflammatory conditions such as Inflammatory Bowel Disease (IBD).[10][11] Its anti-inflammatory effects are mediated through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Specifically, 11β,13-dihydrolactucin has been shown to:

-

Prevent the activation of the NF-κB and MAPK p38 signaling pathways.[10][11]

-

Decrease the release of the neutrophil-recruiting chemokine IL-8.[11]

-

Reduce the gene expression of pro-inflammatory cytokines IL-6 and TNF-α.[10][11]

-

Diminish the gene and protein expression of the inflammatory inducible enzymes iNOS and COX-2.[10][11]

-

Inhibit the calcineurin/NFAT pathway, with a reported IC50 of 2.35 µM for the reduction of calcineurin-responsive zinc finger-1 (Crz1) pathway activation in a yeast model.

Analgesic Activity

In vivo studies in mice have demonstrated the analgesic properties of 11β,13-dihydrolactucin. At doses of 15 and 30 mg/kg, it exhibited analgesic effects comparable to ibuprofen in the hot plate test. In the tail-flick test, a 30 mg/kg dose showed analgesic activity similar to 60 mg/kg of ibuprofen. Notably, unlike lactucin and lactucopicrin, 11β,13-dihydrolactucin does not appear to possess sedative properties.

Mechanism of Action

The anti-inflammatory effects of 11β,13-dihydrolactucin are attributed to its ability to interfere with key inflammatory signaling cascades.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 11β,13-Dihydrolactucin has been shown to prevent the activation of this pathway.[10][11] While the precise molecular interaction is still under investigation for this specific molecule, sesquiterpene lactones are known to act as alkylating agents.[12] It is proposed that the α,β-unsaturated carbonyl group in their structure can covalently bind to nucleophilic residues, such as cysteine, on key signaling proteins.[12] In the context of NF-κB, this could involve the alkylation of the p65 subunit, thereby inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene transcription.

Diagram 1: Proposed inhibition of the NF-κB signaling pathway by 11β,13-Dihydrolactucin.

Modulation of the MAPK p38 Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. 11β,13-Dihydrolactucin has been demonstrated to prevent the activation of MAPK p38.[10][11] Inhibition of this pathway contributes to the observed reduction in the production of pro-inflammatory cytokines.

Diagram 2: Modulation of the MAPK p38 signaling pathway by 11β,13-Dihydrolactucin.

Inhibition of the Calcineurin/NFAT Pathway

11β,13-Dihydrolactucin has been identified as an inhibitor of the calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway. This pathway is critical for T-cell activation and the production of cytokines. By inhibiting this pathway, 11β,13-dihydrolactucin can exert immunomodulatory effects. A study using a yeast-based reporter system, a model for the human calcineurin/NFAT pathway, demonstrated that 11β,13-dihydrolactucin reduced the activation of this pathway with an IC50 of 2.35 µM.

Experimental Protocols

Large-Scale Extraction and Purification from Cichorium intybus Roots

The following protocol is adapted from a published method for the large-scale isolation of 11β,13-dihydrolactucin and lactucin.[7][8][9] This process is designed to be simple, cost-effective, and utilizes a limited number of solvents.

Step 1: Maceration and Hydrolysis

-

Freeze-dry and powder the chicory roots.

-

Suspend the chicory root powder in ultra-pure water.

-

Macerate the suspension for 17 hours at 30°C. This step is crucial for favoring the hydrolysis of the conjugated forms of the sesquiterpene lactones into their free forms.[7][8][9]

Step 2: Liquid-Liquid Extraction

-

Centrifuge the macerated suspension to separate the solid material.

-

Collect the supernatant and perform a liquid-liquid extraction with ethyl acetate.

-

Separate the ethyl acetate phase, which now contains the sesquiterpene lactones.

Step 3: Chromatographic Purification

-

Concentrate the ethyl acetate extract under reduced pressure.

-

Subject the concentrated extract to reversed-phase flash column chromatography.

-

Elute with a suitable solvent gradient (e.g., acetonitrile/water) to separate 11β,13-dihydrolactucin from other compounds, including lactucin.

This three-step process has been shown to yield significant quantities of pure 11β,13-dihydrolactucin, with one study reporting the recovery of 642.3 ± 76.3 mg from 750 g of freeze-dried chicory root powder.[8][9]

Diagram 3: Workflow for the large-scale extraction and purification of 11β,13-Dihydrolactucin.

Analytical Characterization

For unequivocal identification and quality control, a combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a standard method for the analysis and quantification of 11β,13-dihydrolactucin in plant extracts and purified samples. A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for confirming the molecular formula and for structural elucidation. The accurate mass of the protonated molecule [M+H]⁺ can be used to determine the elemental composition.[2] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure.

Expected High-Resolution Mass:

-

[M+H]⁺: 279.1227

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Conclusion and Future Perspectives

11β,13-Dihydrolactucin stands out as a natural product with significant and well-documented anti-inflammatory and analgesic properties. Its ability to modulate multiple key signaling pathways, including NF-κB and MAPK p38, underscores its potential as a lead compound for the development of novel therapeutics for a range of inflammatory disorders. The availability of a scalable extraction and purification protocol facilitates further preclinical and clinical investigations.

Future research should focus on a more detailed elucidation of its molecular targets and the specific interactions within the signaling pathways. Further in vivo studies are warranted to establish its efficacy and safety profile in relevant disease models. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs. The comprehensive data presented in this guide provides a solid foundation for researchers to advance the scientific understanding and potential therapeutic applications of this promising natural compound.

References

-

Ruggieri, F., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Pharmaceuticals, 16(5), 771. [Link]

-

Matos, M. S., et al. (2024). Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. Food & Function, 15(18), 9254-9271. [Link]

-

Ruggieri, F., et al. (2023). A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. ResearchGate. [Link]

-

Ruggieri, F., et al. (2023). A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. ResearchGate. [Link]

-

Matos, M. S., et al. (2024). Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. PubMed. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9970764, 11beta,13-Dihydrolactucin. PubChem. Retrieved March 8, 2026, from [Link].

-

Giambanelli, E., et al. (2018). Profiling Chicory Sesquiterpene Lactones by High Resolution Mass Spectrometry. ResearchGate. [Link]

-

Wesołowska, A., et al. (2006). Analgesic and sedative activities of lactucin and some lactucin-like guaianolides in mice. Journal of Ethnopharmacology, 107(2), 254-258. [Link]

-

Dias, D. A., & Urban, S. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2207. [Link]

-

Dias, D. A., & Urban, S. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14163574, 11beta,13-Dihydro-8-deoxylactucin. PubChem. Retrieved March 8, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9970764, 11beta,13-Dihydrolactucin. PubChem. Retrieved March 8, 2026, from [Link].

-

Dias, D. A., & Urban, S. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2207. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14565842, 11beta,13-Dihydrolactucopicrin. PubChem. Retrieved March 8, 2026, from [Link].

-

Ruggieri, F., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. MDPI. [Link]

- Google Patents. (n.d.).

-

Zenodo. (2023). A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. Zenodo. [Link]

-

Liu, Y., et al. (2023). The role of MAPK11/12/13/14 (p38 MAPK) protein in dopamine agonist-resistant prolactinomas. Journal of Translational Medicine, 21(1), 743. [Link]

-

Schmidt, T. J., et al. (2015). Covalent Modification of Human Serum Albumin by the Natural Sesquiterpene Lactone Parthenolide. Molecules, 20(4), 5773-5785. [Link]

-

Tan, Y., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5220. [Link]

-

Shkryl, V. M., et al. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS One, 11(5), e0155227. [Link]

-

Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry, 44(5), 491-499. [Link]

-

Eurofins. (n.d.). Solubility for Common Extractable Compounds. Eurofins. [Link]

-

Lirias. (n.d.). p38-MAPK activity assay p38-MAPK activity was determined via Western blot. Lirias. [Link]

-

ResearchGate. (n.d.). Dose-response curves for compounds 1, 4–7, 11, 13–15 and 17 in the NO inhibition assay (n = 3). ResearchGate. [Link]

-

ResearchGate. (n.d.). IC50 of p38 MAP kinase α and β. The inhibition of p38 α (A) and β (B)... ResearchGate. [Link]

-

Osińska, A., et al. (2022). Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies. Molecules, 27(17), 5651. [Link]

-

Wang, Y., et al. (2020). Activation of the MAPK11/12/13/14 (p38 MAPK) pathway regulates the transcription of autophagy genes in response to oxidative stress induced by a novel copper complex in HeLa cells. Cell Death & Disease, 11(1), 1-15. [Link]

-

Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]

-

Zhang, Y., et al. (2019). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific Reports, 9(1), 1-12. [Link]

-

Chemical Science. (n.d.). Increase of enzyme activity through specific covalent modification with fragments. The Royal Society of Chemistry. [Link]

Sources

- 1. Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 11beta,13-Dihydrolactucin | C15H18O5 | CID 9970764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 11beta,13-Dihydrolactucin | 83117-63-9 [chemicalbook.com]

- 5. 11beta,13-Dihydrolactucopicrin | C23H24O7 | CID 14565842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards [mdpi.com]

- 7. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management - Food & Function (RSC Publishing) DOI:10.1039/D4FO01446D [pubs.rsc.org]

- 11. Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Covalent Modification of Human Serum Albumin by the Natural Sesquiterpene Lactone Parthenolide - PMC [pmc.ncbi.nlm.nih.gov]

11beta,13-Dihydrolactucin chemical structure and properties

An In-Depth Technical Guide on 11β,13-Dihydrolactucin: Structural Dynamics, Pharmacokinetics, and Therapeutic Potential

Executive Summary

Sesquiterpene lactones (STLs) represent a highly diverse class of plant secondary metabolites with profound pharmacological potential. Among them, 11β,13-Dihydrolactucin (11β,13-DHL) —a prominent guaianolide isolated primarily from Cichorium intybus (chicory) and Lactuca species—has emerged as a compelling candidate for anti-inflammatory and analgesic drug development[1],[2]. Unlike many traditional STLs that rely on an α-methylene-γ-lactone moiety to act as a Michael acceptor, 11β,13-DHL features a hydrogenated 11,13-bond[3]. This structural distinction fundamentally alters its reactivity, reducing indiscriminate covalent binding to cellular thiols while maintaining targeted modulation of the NFAT (Nuclear Factor of Activated T-cells) inflammatory pathway[4].

This whitepaper synthesizes the physicochemical properties, metabolic pathways, biological activities, and laboratory isolation protocols for 11β,13-DHL, providing a comprehensive resource for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

11β,13-Dihydrolactucin is a sesquiterpene lactone obtained by the formal hydrogenation across the 11,13-double bond of lactucin[3]. The saturation of this bond shifts the molecule's pharmacological profile, notably abolishing the sedative side effects observed in its parent compound, lactucin, while preserving its analgesic efficacy[2].

Table 1: Quantitative Physicochemical Data of 11β,13-Dihydrolactucin

| Property | Value / Description |

| IUPAC Name | (3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione[3] |

| CAS Number | 83117-63-9[1] |

| PubChem CID | 9970764[3] |

| Molecular Formula | C15H18O5[1] |

| Molecular Weight | 278.30 g/mol [3] |

| Topological Polar Surface Area (TPSA) | 83.8 Ų[3] |

| Solubility | Soluble in ethanol, methanol, chloroform, DMSO, and ethyl acetate[1],[4] |

| Storage Conditions | Powder: -20°C (3 years) or 4°C (2 years); In solvent: -80°C (6 months)[1] |

Pharmacokinetics and Gut Microbiota Metabolism

A critical challenge in the clinical translation of STLs is their pharmacokinetic profile. 11β,13-DHL exhibits relatively low oral bioavailability, necessitating an understanding of its metabolic journey through the human gastrointestinal tract[5].

When dietary sources of STLs (such as chicory juice) are ingested, the parent glycosides and complex esters (e.g., 11β,13-dihydrolactucopicrin) undergo rapid enzymatic cleavage by the gut microbiota[5]. The microbiota converts 11β,13-dihydrolactucopicrin directly into the aglycone 11β,13-DHL[5]. Following intestinal absorption, 11β,13-DHL is subjected to Phase II metabolism, predominantly forming glucuronide and sulfate conjugates before excretion[5].

Quantitative PK Data: In human trials following the ingestion of 48.77 μmol of chicory STLs, the peak serum concentration of total STLs reached 284.46 nmol/L at 1 hour, with a total recovery of 7.03% in blood, 1.13% in urine, and 43.76% in feces[5].

Figure 1: Pharmacokinetic and metabolic pathway of 11β,13-DHL in the human gut.

Biological Activities and Mechanisms of Action

Anti-Inflammatory Modulation via NFAT Pathway

11β,13-DHL demonstrates potent anti-inflammatory properties. In yeast reporter systems utilizing Calcineurin-responsive zinc finger (Crz1)—the yeast orthologue of human NFAT—11β,13-DHL was identified as the most potent STL, inhibiting up to 54% of Crz1 activation[4],[2].

-

Mechanistic Causality: By impairing the nuclear accumulation of Crz1/NFAT, 11β,13-DHL prevents the transcription of downstream pro-inflammatory cytokines[4]. Because it lacks the highly reactive α-methylene-γ-lactone group, its inhibition is likely driven by specific steric interactions with calcineurin or transport proteins rather than broad-spectrum covalent alkylation.

Analgesic Efficacy Without Sedation

In murine models of nociception (hot plate and tail-flick tests), 11β,13-DHL exhibited analgesic effects at doses of 15 and 30 mg/kg, comparable to 30-60 mg/kg of the standard NSAID ibuprofen[2].

-

Crucial Differentiation: While its parent compound lactucin and the ester lactucopicrin induce significant sedative effects in spontaneous locomotor activity tests, 11β,13-DHL shows no sedative properties [2]. This structural-activity relationship (SAR) highlights the 11,13-hydrogenation as a critical modification for developing non-sedating analgesics.

Antimicrobial Activity

11β,13-DHL has demonstrated promising antimicrobial efficacy against Pseudomonas aeruginosa and five different strains of Candida[6]. This positions the compound as a dual-action therapeutic capable of addressing infection-driven inflammation.

Laboratory Workflows: Isolation and Validation

To ensure high scientific integrity, the extraction and validation of 11β,13-DHL must utilize a self-validating chromatographic system. The following protocol details a scalable, three-step isolation process from Cichorium intybus roots[6],[7].

Protocol 1: Extraction and Purification of 11β,13-DHL

Objective: Isolate >95% pure 11β,13-DHL from lyophilized chicory roots.

-

Primary Solvent Extraction:

-

Step: Macerate 1 kg of lyophilized, milled C. intybus roots in a mixture of methanol and water (80:20 v/v) for 48 hours at room temperature. Filter and concentrate under reduced pressure. Partition the aqueous residue with n-butanol.

-

Causality: The n-butanol phase selectively enriches medium-polarity sesquiterpene lactones while leaving highly polar sugars and tannins in the aqueous phase[7].

-

-

Multilayer Countercurrent Chromatography (MLCCC):

-

Step: Inject the n-butanol extract into an MLCCC system using a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water).

-

Causality: MLCCC operates without a solid stationary phase, preventing the irreversible adsorption or degradation of sensitive STLs, ensuring high recovery rates of the crude lactone fraction[7].

-

-

Reverse-Phase Flash Chromatography:

-

Step: Load the enriched fraction onto a C18 flash column (e.g., 15 µm particle size). Elute using a gradient of Water (A) and Acetonitrile (B), both containing 0.1% (v/v) formic acid. Gradient: 1% B to 10% B over 11 min, up to 37% B at 43 min[6].

-

Causality: The addition of 0.1% formic acid suppresses the ionization of the hydroxyl groups on the guaianolide skeleton, preventing peak tailing and ensuring sharp, reproducible resolution between 11β,13-DHL and its structurally similar analogues (like lactucin)[6].

-

-

Self-Validation & Quality Control (QC):

-

Step: Analyze the isolated fraction via LC-HRMS and 1D/2D NMR.

-

Validation Criteria: The mass spectrum must yield a molecular ion peak at m/z 279.12 [M+H]+ (corresponding to MW 278.30). ^1H-NMR must confirm the absence of the exocyclic methylene protons (typically ~δ 5.5 and 6.2 ppm in lactucin) and the presence of a secondary methyl doublet at C-11, confirming the 11,13-hydrogenation[3].

-

Figure 2: Self-validating extraction and purification workflow for 11β,13-DHL.

Conclusion

11β,13-Dihydrolactucin represents a highly specialized node in the sesquiterpene lactone chemical space. By naturally circumventing the α-methylene-γ-lactone toxicity while retaining potent NFAT-inhibitory and analgesic properties[4],[2], it offers a superior safety profile compared to its parent compounds. Future drug development efforts should focus on overcoming its low oral bioavailability[5] through advanced formulation strategies, such as nano-encapsulation or prodrug synthesis, to fully harness its therapeutic potential.

Sources

- 1. abmole.com [abmole.com]

- 2. 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. 11beta,13-Dihydrolactucin | C15H18O5 | CID 9970764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Lactucin | CAS:1891-29-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. mdpi.com [mdpi.com]

- 7. bitter sesquiterpene lactones: Topics by Science.gov [science.gov]

The Biosynthesis of 11β,13-Dihydrolactucin in Chicory: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 11β,13-dihydrolactucin, a significant sesquiterpene lactone (STL) found in chicory (Cichorium intybus). STLs are a class of bioactive compounds with a wide range of pharmacological activities, making them promising candidates for drug development. This document delves into the enzymatic cascade responsible for the synthesis of 11β,13-dihydrolactucin, from the initial cyclization of farnesyl pyrophosphate to the final tailoring reactions. We will explore the key enzymes involved, their mechanisms of action, and the subcellular localization of this intricate pathway. Furthermore, this guide offers detailed, field-proven protocols for the extraction, analysis, and functional characterization of the enzymes and metabolites in this pathway, empowering researchers to investigate and potentially manipulate the production of these valuable compounds.

Introduction: The Significance of Sesquiterpene Lactones in Chicory

Chicory (Cichorium intybus L.) is a plant of considerable economic and medicinal importance. Beyond its use as a coffee substitute and a source of inulin, chicory produces a diverse array of secondary metabolites, among which sesquiterpene lactones (STLs) are of particular interest.[1] These C15 terpenoids are the primary contributors to the characteristic bitter taste of chicory and are predominantly found in the plant's latex.[1][2] The major STLs in chicory are guaianolides, including lactucin, 8-deoxylactucin, and lactucopicrin, along with their 11β,13-dihydro derivatives.[3][4]

The biological activities of STLs are vast and well-documented, encompassing anti-inflammatory, anti-cancer, and anti-microbial properties.[3] 11β,13-dihydrolactucin, a derivative of lactucin, has shown promising anti-inflammatory potential.[5] Understanding the biosynthetic pathway of these compounds is paramount for several reasons:

-

Drug Discovery and Development: Elucidating the enzymatic steps allows for the potential heterologous production of specific STLs in microbial systems, providing a scalable and sustainable source for pharmaceutical research.

-

Crop Improvement: Knowledge of the biosynthetic pathway can be leveraged to modulate the bitterness of chicory varieties for food applications or to enhance the production of medicinally valuable compounds through metabolic engineering.[1]

-

Fundamental Plant Biochemistry: The study of STL biosynthesis in chicory provides a fascinating model for understanding the evolution and regulation of complex metabolic pathways in plants.

This guide will provide a detailed exploration of the core biosynthetic pathway leading to 11β,13-dihydrolactucin, offering both a conceptual framework and practical methodologies for researchers in the field.

The Biosynthetic Pathway of 11β,13-Dihydrolactucin: An Enzymatic Cascade

The biosynthesis of 11β,13-dihydrolactucin is a multi-step process that begins with the universal precursor of all sesquiterpenes, farnesyl pyrophosphate (FPP), and proceeds through a series of cyclization and oxidation reactions catalyzed by specific enzymes. The early stages of this pathway, leading to the formation of the guaianolide scaffold, are well-characterized.

From FPP to the Guaianolide Core: The Early Pathway

The initial steps of STL biosynthesis in chicory are catalyzed by a series of enzymes that convert the linear FPP molecule into the foundational germacranolide, costunolide, and subsequently into the guaianolide, kauniolide.

-

Germacrene A Synthase (GAS): The Commitment to Sesquiterpene Lactone Biosynthesis. The first committed step in the biosynthesis of many STLs in the Asteraceae family is the cyclization of FPP to (+)-germacrene A.[6][7] In chicory, this reaction is catalyzed by (+)-germacrene A synthase (GAS) . Two isoforms of this enzyme, CiGAS-long and CiGAS-short, have been identified and characterized.[7] These enzymes are crucial for directing the metabolic flux towards STL production.

-

Germacrene A Oxidase (GAO): A Multi-step Oxidation. Following its formation, (+)-germacrene A undergoes a three-step oxidation of the isopropenyl side chain to a carboxylic acid, yielding germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid). This series of reactions is catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) , also known as CYP71AV8 in chicory.[8]

-

Costunolide Synthase (COS): Formation of the Lactone Ring. The formation of the characteristic γ-lactone ring is a pivotal step in STL biosynthesis. Costunolide synthase (COS) , another cytochrome P450 enzyme (CYP71BL3), catalyzes the 6α-hydroxylation of germacrene A acid, which is followed by a spontaneous lactonization to form (+)-costunolide.[8][9] Costunolide is a key branching point in the biosynthesis of various STLs.[9]

-

Kauniolide Synthase (KLS): The Guaianolide Skeleton. The transformation from the germacranolide skeleton of costunolide to the tricyclic guaianolide structure is a remarkable enzymatic feat. In chicory, this is accomplished by kauniolide synthase (KLS) , a cytochrome P450 enzyme of the CYP71BZ subfamily.[10] Chicory possesses three functional CiKLS genes (CiKLS1, CiKLS2, and CiKLS3) that are located in tandem on the genome.[10] KLS catalyzes the conversion of costunolide to kauniolide through a complex mechanism involving hydroxylation and subsequent cyclization.[11]

Caption: The early enzymatic steps in the biosynthesis of guaianolide sesquiterpene lactones in chicory.

The Late Stages: Elucidation of the Path to 11β,13-Dihydrolactucin

The enzymatic conversions from kauniolide to 11β,13-dihydrolactucin are less definitively characterized, with some steps remaining putative. However, recent research has shed significant light on this part of the pathway.

-

From Kauniolide to 8-Deoxylactucin: A Presumed Oxidation. The conversion of kauniolide to 8-deoxylactucin is believed to involve further oxygenation reactions, likely catalyzed by other cytochrome P450 enzymes.[5] While the specific enzymes have not yet been functionally characterized, this step is a logical prerequisite for the formation of the major chicory STLs.

-

Lactucin Synthase (LCS): The 8-Hydroxylation Step. A crucial step in the pathway is the hydroxylation of 8-deoxylactucin at the C8 position to form lactucin. This reaction is catalyzed by lactucin synthase (LCS) , which has been identified in chicory as the cytochrome P450 enzyme CYP71DD33 .[5][12] The inactivation of this enzyme via CRISPR/Cas9 leads to the accumulation of 8-deoxylactucin and its derivatives, confirming its role in the pathway.[5][12]

-

The Final Reduction: Formation of the 11,13-Dihydro Moiety. The conversion of lactucin to 11β,13-dihydrolactucin involves the reduction of the α,β-unsaturated double bond in the lactone ring. This type of reaction is typically catalyzed by an enoate reductase .[13] While the specific enzyme responsible for this reduction in chicory has not yet been identified, the presence of 11(S),13-dihydrocostunolide in chicory root extracts strongly suggests the activity of such an enzyme.[9][13] The stereochemistry of the resulting dihydro product is consistent with the action of an enoate reductase.[14]

Caption: The late and partially putative enzymatic steps leading to 11β,13-dihydrolactucin in chicory.

Subcellular and Tissue-Level Localization: A Coordinated Effort

Recent transcriptomic and metabolomic studies have revealed a fascinating spatial organization of the STL biosynthetic pathway in chicory roots. The early steps, catalyzed by GAS and GAO, appear to occur in cells surrounding the laticifers.[15] In contrast, the genes encoding the later enzymes, including COS, KLS, and LCS, are predominantly expressed within the laticifers themselves, which are specialized cells that produce and store latex.[13][15][16] This suggests a model where early pathway intermediates are transported into the laticifers for the final steps of STL biosynthesis and accumulation.[15]

Methodologies for the Study of 11β,13-Dihydrolactucin Biosynthesis

A multi-faceted approach is required to fully investigate the biosynthesis of 11β,13-dihydrolactucin. This section provides detailed protocols for key experimental workflows.

Extraction and Purification of Sesquiterpene Lactones from Chicory Roots

The efficient extraction and purification of STLs is the first critical step for their analysis and for obtaining substrates for enzymatic assays.

Protocol 1: Large-Scale Extraction and Purification of 11β,13-Dihydrolactucin and Lactucin [6][12]

-

Rationale: This protocol is optimized for obtaining high yields of the target compounds from chicory root material. The use of a water maceration step at a controlled temperature enhances the enzymatic hydrolysis of conjugated forms of STLs, increasing the yield of the free lactones.

-

Materials:

-

Freeze-dried chicory root powder

-

Deionized water

-

Ethyl acetate

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Reversed-phase C18 silica gel for flash chromatography

-

Rotary evaporator

-

Freeze-dryer

-

-

Procedure:

-

Maceration: Suspend 100 g of freeze-dried chicory root powder in 1 L of deionized water. Incubate at 30°C for 17 hours with gentle agitation. This step facilitates the enzymatic release of STLs from their glycosylated or oxalated forms.

-

Filtration: Filter the suspension through cheesecloth to remove solid plant material.

-

Liquid-Liquid Extraction: Transfer the aqueous filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate. The STLs will partition into the organic phase.

-

Drying and Concentration: Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate the extract under reduced pressure using a rotary evaporator.

-

Flash Chromatography: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of C18 silica gel. Load the adsorbed extract onto a C18 flash chromatography column pre-equilibrated with water.

-

Elution: Elute the column with a stepwise gradient of acetonitrile in water (e.g., 10%, 20%, 30%, 40%, 50% acetonitrile). Collect fractions and monitor by TLC or HPLC.

-

Fraction Pooling and Analysis: Pool the fractions containing 11β,13-dihydrolactucin and lactucin based on analytical results.

-

Final Purification: If necessary, perform a final purification step using preparative HPLC to obtain highly pure compounds.

-

Lyophilization: Lyophilize the purified fractions to obtain the STLs as a white powder.

-

Analytical Quantification of Sesquiterpene Lactones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of STLs in complex plant extracts.

Protocol 2: UPLC-MS/MS Analysis of 11β,13-Dihydrolactucin and Related STLs

-

Rationale: This method provides high-throughput and accurate quantification of target STLs. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.

-

Instrumentation and Conditions:

-

UPLC System: Waters Acquity UPLC system or equivalent.

-

Column: Waters BEH C18 column (2.1 mm x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient tailored to the separation of the target analytes. A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte must be determined by infusing pure standards. Example transitions are provided in the table below.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 11β,13-Dihydrolactucin | [M+H]⁺ | e.g., 151.1, 133.1 | 30 | 15 |

| Lactucin | [M+H]⁺ | e.g., 233.1, 187.1 | 30 | 15 |

| 8-Deoxylactucin | [M+H]⁺ | e.g., 217.1, 171.1 | 30 | 15 |

| Kauniolide | [M+H]⁺ | e.g., 215.1, 187.1 | 30 | 15 |

| Costunolide | [M+H]⁺ | e.g., 215.1, 187.1 | 30 | 15 |

Note: The exact MRM transitions and optimal MS parameters should be determined empirically for the specific instrument used.

-

Sample Preparation:

-

Extract finely ground chicory tissue with a suitable solvent (e.g., methanol/water, 80:20, v/v).

-

Centrifuge the extract to pellet debris.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

Functional Characterization of Biosynthetic Enzymes

The functional characterization of the enzymes involved in the biosynthesis of 11β,13-dihydrolactucin is crucial for confirming their role in the pathway. This typically involves heterologous expression of the candidate genes and in vitro enzyme assays.

Protocol 3: Heterologous Expression and Microsome Assay for Cytochrome P450 Enzymes (e.g., Lactucin Synthase) [5][16]

-

Rationale: Yeast (Saccharomyces cerevisiae) is a powerful and widely used system for the heterologous expression of plant cytochrome P450 enzymes. This protocol describes the preparation of microsomes containing the expressed P450 and their use in an in vitro assay.

-

Materials:

-

Yeast expression vector (e.g., pYeDP60).

-

Saccharomyces cerevisiae strain WAT11 (expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase).

-

Yeast transformation reagents.

-

Yeast growth media (SD-Ura for selection, YPGE for expression).

-

Substrate (e.g., 8-deoxylactucin for lactucin synthase assay).

-

NADPH.

-

Microsome isolation buffer.

-

Dounce homogenizer.

-

Ultracentrifuge.

-

-

Procedure:

-

Cloning: Amplify the full-length coding sequence of the candidate P450 gene from chicory cDNA and clone it into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into the WAT11 yeast strain using the lithium acetate method.

-

Expression: Grow a starter culture of the transformed yeast in selective medium. Inoculate a larger culture in expression medium and grow to the mid-log phase. Induce protein expression by adding galactose.

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in microsome isolation buffer.

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the isolated microsomes, the substrate (e.g., 8-deoxylactucin), and NADPH in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the reaction products with the organic solvent.

-

Analyze the extract by LC-MS/MS to identify and quantify the enzymatic product (e.g., lactucin).

-

-

Gene Function Validation using CRISPR/Cas9

CRISPR/Cas9-mediated gene editing is a powerful tool for in vivo validation of gene function. By creating targeted knockouts of biosynthetic genes, researchers can observe the resulting changes in the plant's metabolite profile.

Protocol 4: CRISPR/Cas9-Mediated Knockout of a Biosynthetic Gene in Chicory Protoplasts [9][17]

-

Rationale: Protoplast-based systems offer a rapid and efficient way to test the efficacy of CRISPR/Cas9 constructs and to generate gene-edited plants without the integration of foreign DNA.

-

Materials:

-

Chicory leaves or calli for protoplast isolation.

-

Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme).

-

Protoplast isolation and washing solutions.

-

CRISPR/Cas9 expression vector with sgRNAs targeting the gene of interest.

-

PEG-calcium solution for transfection.

-

Protoplast regeneration media.

-

-

Procedure:

-

sgRNA Design and Vector Construction: Design two or more sgRNAs targeting exons of the gene of interest. Clone the sgRNA expression cassettes into a vector containing the Cas9 nuclease.

-

Protoplast Isolation: Digest chicory tissue with the enzyme solution to release protoplasts. Purify the protoplasts by filtration and centrifugation.

-

Protoplast Transfection: Transfect the isolated protoplasts with the CRISPR/Cas9 plasmid using a PEG-mediated method.

-

Regeneration: Culture the transfected protoplasts in regeneration media to induce cell division and callus formation. Transfer the calli to shoot and root induction media to regenerate whole plants.

-

Genotyping: Extract genomic DNA from the regenerated plants and amplify the target region by PCR. Sequence the PCR products to identify mutations (insertions, deletions) at the target site.

-

Metabolite Analysis: Analyze the STL profile of the gene-edited plants using LC-MS/MS to confirm the functional consequence of the gene knockout (e.g., accumulation of the substrate and depletion of the product of the targeted enzyme).

-

Caption: An integrated workflow for the investigation of 11β,13-dihydrolactucin biosynthesis in chicory.

Future Perspectives and Applications

The elucidation of the complete biosynthetic pathway of 11β,13-dihydrolactucin and other STLs in chicory opens up exciting avenues for future research and applications:

-

Metabolic Engineering for Novel Bioactivities: By combining genes from different STL pathways in a heterologous host, it may be possible to create novel STL structures with enhanced or entirely new pharmacological properties.

-

Synthetic Biology for Sustainable Production: The reconstruction of the entire biosynthetic pathway in a microbial host like Saccharomyces cerevisiae or Escherichia coli could provide a sustainable and scalable platform for the production of high-value STLs, independent of plant cultivation.

-

Elucidation of Regulatory Networks: Future research should focus on identifying the transcription factors and signaling pathways that regulate the expression of the STL biosynthetic genes in chicory. This knowledge could be used to upregulate the production of desired compounds in the plant.

-

Identification of Remaining Enzymes: Further research is needed to definitively identify and characterize the enzymes responsible for the conversion of kauniolide to 8-deoxylactucin and the final reduction of lactucin to 11β,13-dihydrolactucin.

Conclusion

The biosynthesis of 11β,13-dihydrolactucin in chicory is a complex and highly orchestrated enzymatic process. While significant progress has been made in identifying the key enzymes and their functions, there are still exciting discoveries to be made, particularly in the later steps of the pathway. The methodologies outlined in this guide provide a robust framework for researchers to further unravel the intricacies of STL biosynthesis and to harness the potential of these valuable natural products for applications in medicine and agriculture.

References

-

A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. (2023). Pharmaceuticals, 16(5), 771. [Link]

-

Cankar, K., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). Journal of Agricultural and Food Chemistry, 71(15), 6061–6072. [Link]

-

Cankar, K., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). PubMed, 37036799. [Link]

-

De Bruyn, C., et al. (2020). Efficient Genome Editing Using CRISPR/Cas9 Technology in Chicory. International Journal of Molecular Sciences, 21(18), 6699. [Link]

-

de Kraker, J. W., et al. (2002). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Plant Physiology, 129(1), 257–268. [Link]

-

de Kraker, J. W., et al. (2002). Biosynthesis of costunolide, dihydrocostunolide, and leucodin. Demonstration of cytochrome p450-catalyzed formation of the lactone ring present in sesquiterpene lactones of chicory. PubMed, 12068100. [Link]

-

Graziani, G., et al. (2015). Profiling chicory sesquiterpene lactones by high resolution mass spectrometry. Food Research International, 67, 193-198. [Link]

-

Hakkert, J. C., et al. (2022). CRISPR/Cas9 targeted inactivation of the kauniolide synthase in chicory results in accumulation of costunolide and its conjugates in taproots. Frontiers in Plant Science, 13, 940003. [Link]

-

Leclercq, E. (1992). Sesquiterpene lactones and inulin from chicory roots: extraction, identification, enzymatic release and sensory analysis. Wageningen University. [Link]

-

Moglia, A., et al. (2016). Insights into the Sesquiterpenoid Pathway by Metabolic Profiling and De novo Transcriptome Assembly of Stem-Chicory (Cichorium intybus Cultigroup “Catalogna”). Frontiers in Plant Science, 7, 1639. [Link]

-

Peters, A. M., et al. (1990). Sesquiterpene lactones in chicory (Cichorium intybus L.). Journal of the Science of Food and Agriculture, 53(3), 357-363. [Link]

-

Liu, Q., et al. (2018). Kauniolide synthase is a P450 with unusual hydroxylation and cyclization-elimination activity. Nature Communications, 9(1), 4433. [Link]

-

Liu, Q., et al. (2018). Kauniolide synthase is a P450 with unusual hydroxylation and cyclization-elimination activity. ResearchGate. [Link]

-

Vahabi, K., et al. (2024). Metabolome and transcriptome profiling of root chicory provide insights into laticifer development and specialized metabolism. bioRxiv. [Link]

-

Vahabi, K., et al. (2024). Metabolome and Transcriptome Profiling of Chicory Roots Provide Insights Into Laticifer Development and Specialized Metabolism. Plant and Cell Physiology, 65(3), 398-414. [Link]

-

Wojtasik, W., et al. (2021). Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review. Agronomy Science, 76(4), 47-63. [Link]

-

de Kraker, J. W. (2002). The Biosynthesis of Sesquiterpene Lactones in Chicory (Cichorium intybus L.) Roots. Wageningen University. [Link]

-

Frey, M., et al. (2024). Sesquiterpene Lactones – Insights into Biosynthesis, Regulation and Signalling Roles. Natural Product Reports. [Link]

-

de Kraker, J. W., et al. (2002). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Plant Physiology, 129(1), 257–268. [Link]

-

Graziani, G., et al. (2015). Profiling Chicory Sesquiterpene Lactones by High Resolution Mass Spectrometry. ResearchGate. [Link]

-

Cankar, K., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). ACS Publications. [Link]

-

Jaśkiewicz, M., et al. (2022). Evaluation of Activity of Sesquiterpene Lactones and Chicory Extracts as Acetylcholinesterase Inhibitors Assayed in Calorimetric and Docking Simulation Studies. Molecules, 27(17), 5664. [Link]

-

de Kraker, J. W. (2002). The Biosynthesis of Sesquiterpene Lactones in Chicory (Cichorium intybus L.) Roots. SciSpace. [Link]

-

Cankar, K., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). PMC. [Link]

-

Kips, E., et al. (2022). Enzyme-treated chicory for cosmetics: application assessment and techno-economic analysis. Bioresource Technology, 345, 126501. [Link]

-

Cankar, K., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory (Cichorium intybus L.). PubMed. [Link]

-

Li, Q., et al. (2024). An independent biosynthetic route to frame a xanthanolide‐type sesquiterpene lactone in Asteraceae. The Plant Journal. [Link]

-

Lin, C. S., et al. (2021). A New Protocol for Targeted insertion using CRISPR-Cas9, Oligo Single-Stranded DNA and Protoplast Regeneration. bioRxiv. [Link]

-

Vahabi, K., et al. (2024). Biosynthesis pathway of sesquiterpene lactones in chicory. ResearchGate. [Link]

-

Hsu, C. T., et al. (2022). Protoplasts: From Isolation to CRISPR/Cas Genome Editing Application. International Journal of Molecular Sciences, 23(3), 1361. [Link]

-

Peña-Espinoza, M., et al. (2015). Sesquiterpene lactone-containing extracts from two chicory cultivars show different anthelmintic activity in vitro against Ostertagia ostertagi. Organic Eprints. [Link]

-

Bogdanović, M., et al. (2020). Silencing of germacrene A synthase genes reduces guaianolide oxalate content in Cichorium intybus L. Plant Cell, Tissue and Organ Culture (PCTOC), 140(2), 343-355. [Link]

-

Peña-Espinoza, M., et al. (2016). Sesquiterpene lactone containing extracts from two cultivars of forage chicory (>Cichorium intybus>) show distinctive chemical profiles and >in vitro >activity against >Ostertagia ostertagi. Veterinary Parasitology, 226, 126-133. [Link]

-

Cankar, K., et al. (2023). Lactucin Synthase Inactivation Boosts the Accumulation of Anti-inflammatory 8-Deoxylactucin and Its Derivatives in Chicory ( Cichorium intybus L.). ResearchGate. [Link]

-

A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. (2023). Preprints.org. [Link]

-

Wojtasik, W., et al. (2021). Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review. ResearchGate. [Link]

-

Optimized Protocols for Protoplast Isolation, Transfection, and Regeneration in the Solanum Genus for the CRISPR/Cas-mediated Transgene-free Genome Editing. (2024). Medium. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Insights into the Sesquiterpenoid Pathway by Metabolic Profiling and De novo Transcriptome Assembly of Stem-Chicory (Cichorium intybus Cultigroup “Catalogna”) [frontiersin.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Metabolome and Transcriptome Profiling of Chicory Roots Provide Insights Into Laticifer Development and Specialized Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRISPR/Cas9 targeted inactivation of the kauniolide synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 9. Efficient Genome Editing Using CRISPR/Cas9 Technology in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kauniolide synthase is a P450 with unusual hydroxylation and cyclization-elimination activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Protoplasts: From Isolation to CRISPR/Cas Genome Editing Application - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on 11β,13-Dihydrolactucin: Pharmacological Mechanisms, Isolation, and Therapeutic Potential

Executive Summary

11β,13-Dihydrolactucin (CAS: 83117-63-9) is a naturally occurring sesquiterpene lactone predominantly found in the roots of Cichorium intybus (chicory) and Lactuca virosa (wild lettuce) 1[1]. As a guaianolide derivative formed by the formal hydrogenation of the 11,13-double bond of lactucin, it has garnered significant attention in drug development for its potent anti-inflammatory, analgesic, and antimicrobial properties 2[2]. This guide synthesizes current pharmacological data, pharmacokinetic profiles, and provides a field-validated, scalable protocol for its isolation and purification.

Chemical Profile and Structural Biology

Sesquiterpene lactones (STLs) are characterized by a 15-carbon backbone and a lactone ring, which is critical for their biological reactivity 3[3]. 11β,13-Dihydrolactucin functions structurally as a cyclic terpene ketone and an azulenofuran derivative 4[4].

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 11β,13-Dihydrolactucin |

| CAS Number | 83117-63-9 |

| Molecular Formula | C₁₅H₁₈O₅ |

| Molecular Weight | 278.30 g/mol |

| Structural Class | Guaianolide Sesquiterpene Lactone |

| Solubility | Soluble in ethanol, methanol, chloroform, ethyl acetate, and DMSO |

| LogP (est.) | 0.380 |

| Melting Point | 91 °C (in methanol) |

Data synthesized from PubChem and ChemicalBook databases 4[4], 2[2].

Pharmacodynamics and Mechanisms of Action

Anti-Inflammatory Pathway (Crz1 / NFAT Inhibition)

The most prominent therapeutic feature of 11β,13-dihydrolactucin is its anti-inflammatory capacity. In vitro assays demonstrate that it inhibits up to 54% of Calcineurin-responsive zinc finger (Crz1) activation 5[5]. Crz1 is the yeast orthologue of the human Nuclear Factor of Activated T-cells (NFAT). By impairing the nuclear accumulation of Crz1/NFAT, 11β,13-dihydrolactucin effectively downregulates the transcription of pro-inflammatory cytokines 5[5].

Figure 1: Mechanism of 11β,13-Dihydrolactucin inhibiting Crz1/NFAT nuclear translocation.

Analgesic and Antimicrobial Efficacy

In murine models of nociception (hot plate and tail-flick tests), 11β,13-dihydrolactucin exhibits significant analgesic effects at doses of 15 and 30 mg/kg, comparable to standard ibuprofen at 30 mg/kg 6[6]. Notably, unlike its structural analogs lactucin and lactucopicrin, 11β,13-dihydrolactucin does not exhibit sedative properties, making it a highly targeted candidate for pain management without central nervous system depression 6[6]. Furthermore, it demonstrates targeted antimicrobial activity against Pseudomonas aeruginosa and multiple Candida strains 3[3].

Pharmacokinetics and Gut Microbiota Metabolism

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical for formulation. Dietary intake of chicory STLs reveals that they possess low oral bioavailability 5[5].

Table 2: Pharmacokinetic Profile in Humans

| Parameter | Observation |

| Peak Serum Concentration (Cmax) | 284.46 nmol/L (Total SLs) |

| Time to Peak (Tmax) | 1 hour (Serum) / 2-6 hours (Urine) |

| Metabolic Conversion | Gut microbiota converts 11β,13-dihydrolactucopicrin to 11β,13-dihydrolactucin |

| Excretion Pathway | Feces (43.76%), Blood (7.03%), Urine (1.13%) |

Data derived from human metabolic studies of Brussels/witloof chicory consumption 5[5], 6[6].

The human intestinal microbiota plays a crucial role in its pharmacokinetics. Fecal suspensions containing intestinal microbiota degrade glycosylated SLs and actively convert precursors like 11β,13-dihydrolactucopicrin into 11β,13-dihydrolactucin 5[5]. This phase II metabolism highlights the necessity of considering microbiome variability in clinical applications.

Experimental Protocols: Isolation and Purification

Isolating high-purity sesquiterpene lactones from Cichorium intybus is notoriously challenging due to the complex plant matrix and bound sugars [[7]](7]. The following protocol outlines a self-validating, three-step extraction and purification workflow designed for high yield and analytical-grade purity 3[3], [[7]](7].

Causality in Experimental Design:

-

Enzymatic Liquefaction : Mechanical extraction alone leaves a significant portion of SLs trapped in the cellulosic matrix or bound as glycosides. Utilizing a cellulolytic enzyme mixture (Viscozyme L) at pH 5.4 ensures the complete cleavage of bound sugars, releasing the aglycone 11β,13-dihydrolactucin into the matrix 7[7].

-

Liquid-Liquid Extraction (LLE) : Ethyl acetate is selected for its optimal polarity, efficiently partitioning the moderately non-polar sesquiterpene lactones into the organic phase while leaving highly polar free sugars and proteins in the aqueous phase 7[7].

-

Reversed-Phase Chromatography : C18 stationary phases exploit the subtle hydrophobic differences between lactucin, lactucopicrin, and 11β,13-dihydrolactucin, allowing for baseline resolution 3[3].

Step-by-Step Methodology:

-

Matrix Preparation & Enzymatic Digestion :

-

Phase Separation :

-

Solid-Phase Extraction (SPE) Cleanup :

-

Flash Chromatography (Purification) :

-

Utilize a reversed-phase C18 column (e.g., Phenomenex Luna C18 or equivalent 15 µm flash column) [[3]](3], 7[7].

-

Mobile Phase : 0.1% (v/v) formic acid in water (A) and 0.1% (v/v) formic acid in acetonitrile (B) 3[3].

-

Gradient : Isocratic at 1% B for 7 min; linear ramp to 10% B over 11 min; isocratic at 10% B for 17 min; linear ramp to 37% B over 15 min 3[3].

-

Validation : Monitor fractions via UHPLC-HRMS. 11β,13-Dihydrolactucin will elute and can be confirmed by its exact mass (m/z 278.115) 4[4], 7[7].

-

Figure 2: Three-step isolation workflow of 11β,13-Dihydrolactucin from chicory roots.

Sources

- 1. abmole.com [abmole.com]

- 2. 11beta,13-Dihydrolactucin | 83117-63-9 [chemicalbook.com]

- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards [mdpi.com]

- 4. 11beta,13-Dihydrolactucin | C15H18O5 | CID 9970764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 11beta,13-Dihydrolactucin | CAS:83117-63-9 | Manufacturer ChemFaces [chemfaces.com]

- 7. Identification of compounds responsible for the anthelmintic effects of chicory (Cichorium intybus) by molecular networking and bio-guided fractionation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11β,13-Dihydrolactucin: From Extraction to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrolactucin, a sesquiterpene lactone primarily found in chicory (Cichorium intybus L.), is emerging as a compound of significant interest in the scientific community.[1][2][3] Sesquiterpene lactones as a class are known for their diverse biological activities, and 11β,13-dihydrolactucin is no exception, demonstrating notable anti-inflammatory, antimicrobial, and analgesic properties.[2][3][4][5] This guide provides a comprehensive technical overview of 11β,13-dihydrolactucin, from its chemical characteristics and extraction methodologies to its mechanisms of action and key experimental protocols for its study.

Chemical and Physical Properties

11β,13-Dihydrolactucin is a guaianolide-type sesquiterpene lactone.[6] Its structure is characterized by an azulenofuran skeleton, a cyclic terpene ketone, an enone, a secondary alcohol, and a primary alcohol.[2][6] A key structural feature is the saturation of the double bond at the 11 and 13 positions of the lactone ring, which differentiates it from lactucin.[2]

| Property | Value | Source |

| Molecular Formula | C15H18O5 | [2] |

| Molecular Weight | 278.3 g/mol | [2] |

| CAS Number | 83117-63-9 | [2] |

| Melting Point | 91 °C | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [7] |

Extraction and Purification from Cichorium intybus L. Roots

The primary natural source of 11β,13-dihydrolactucin is the root of the chicory plant.[1][4] A robust and scalable three-step method for its isolation has been developed, which is crucial for obtaining the pure compound for research and development.[1][8][9]

Experimental Protocol: Large-Scale Extraction and Purification

This protocol is adapted from a method designed for the simultaneous purification of 11β,13-dihydrolactucin and lactucin.[1][8][9]

Step 1: Aqueous Maceration

-

Preparation of Plant Material: Freeze-dry chicory root powder.

-

Maceration: Suspend the freeze-dried chicory root powder in ultra-pure water. For optimal results, a 17-hour maceration at 30°C is recommended.[1][8] This condition favors the hydrolysis of conjugated forms of the sesquiterpene lactones, thereby increasing the yield of the free compounds.[1][8]

-

Separation: After maceration, separate the solid plant material from the aqueous extract by centrifugation or filtration.

Step 2: Liquid-Liquid Extraction

-

Solvent Partitioning: Perform a liquid-liquid extraction of the aqueous supernatant with ethyl acetate. This will partition the less polar sesquiterpene lactones, including 11β,13-dihydrolactucin, into the organic phase.

-

Drying: Dry the resulting ethyl acetate fraction over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.

Step 3: Reversed-Phase Chromatography

-

Column Preparation: Use a reversed-phase chromatography column (e.g., C18 silica gel).

-

Elution: Apply the concentrated ethyl acetate extract to the column and elute with a suitable solvent system, such as a gradient of acetonitrile in water.

-

Fraction Collection and Analysis: Collect fractions and monitor the presence of 11β,13-dihydrolactucin using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Isolation: Combine the fractions containing pure 11β,13-dihydrolactucin and evaporate the solvent to yield the purified compound.

Caption: Workflow for the extraction and purification of 11β,13-dihydrolactucin.

Biological Activities and Mechanisms of Action

11β,13-Dihydrolactucin exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied.[10][11][12]

Anti-inflammatory Activity

The anti-inflammatory effects of 11β,13-dihydrolactucin are mediated through the modulation of several key signaling pathways.

-

Inhibition of the NF-κB Pathway: 11β,13-dihydrolactucin has been shown to prevent the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][13] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11][13] By inhibiting NF-κB, 11β,13-dihydrolactucin can effectively suppress the downstream inflammatory cascade.[11][13]

-

Inhibition of the MAPK p38 Pathway: The mitogen-activated protein kinase (MAPK) p38 pathway is another crucial signaling cascade involved in the inflammatory response. 11β,13-dihydrolactucin has been demonstrated to inhibit the activation of p38 MAPK.[11][13]

-

Modulation of the Calcineurin/NFAT Pathway: 11β,13-dihydrolactucin has shown potent inhibitory activity on the calcineurin/calcineurin-responsive zinc finger-1 (Crz1) pathway in yeast, which is the orthologue of the human calcineurin/Nuclear Factor of Activated T-cells (NFAT) pathway.[10][12] It was found to reduce the activation of this pathway with an IC50 of 2.35 µM and to inhibit the nuclear translocation of Crz1.[10][12]

Caption: Mechanism of anti-inflammatory action of 11β,13-dihydrolactucin.

Experimental Protocols for Bioactivity Assessment

1. NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol outlines a general procedure for assessing the inhibition of NF-κB activation using a reporter gene assay.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T) containing an NF-κB-driven reporter gene (e.g., luciferase).

-

Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of 11β,13-dihydrolactucin for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

Lysis and Luciferase Assay: After the stimulation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of 11β,13-dihydrolactucin relative to the stimulated control.

2. MAPK p38 Activation Assay (Western Blot)

This protocol describes the assessment of p38 MAPK phosphorylation as a marker of its activation.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat them with 11β,13-dihydrolactucin followed by stimulation with an inflammatory agent (e.g., LPS).

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38). Subsequently, probe with an antibody for total p38 MAPK as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Pharmacokinetics

The pharmacokinetic profile of 11β,13-dihydrolactucin has been investigated in humans following the consumption of chicory. The compound is absorbed and undergoes phase II metabolism, with both free and conjugated (glucuronide and sulfate) forms detected in the serum.[14]

| Parameter | Free 11β,13-dihydrolactucin | Glucuronidated 11β,13-dihydrolactucin | Sulfated 11β,13-dihydrolactucin | Source |

| Cmax (nmol/L) | 116 ± 19.5 | Not explicitly stated | Not explicitly stated | [15] |

| Tmax (h) | 0.78 | 2.69 | 2.38 | [15] |

Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration.

Conclusion

11β,13-Dihydrolactucin is a promising natural compound with well-documented anti-inflammatory properties. Its mechanisms of action, involving the inhibition of key inflammatory signaling pathways, make it a compelling candidate for further investigation in the context of inflammatory diseases. The availability of a robust extraction and purification protocol facilitates its isolation for detailed preclinical and potentially clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this intriguing sesquiterpene lactone.

References

-

Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. MDPI. Available from: [Link]

-

Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. RSC Publishing. Available from: [Link]

-

Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. MDPI. Available from: [Link]

-

Anti-inflammatory potential of Sesquiterpene Lactones. Encyclopedia MDPI. Available from: [Link]

-

A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. PMC. Available from: [Link]

-

11beta,13-Dihydrolactucin | CAS:83117-63-9 | Sesquiterpenoids | High Purity. BioCrick. Available from: [Link]

-

Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. PubMed. Available from: [Link]

-

Pharmacokinetic characteristics of sesquiterpene lactones and metabolites in serum over 24 h in 16 healthy adults after Brussels/witloof chicory consumption a. … ResearchGate. Available from: [Link]

-

Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. PMC. Available from: [Link]

-

A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. ResearchGate. Available from: [Link]

-

A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. ResearchGate. Available from: [Link]

-

11b,13-dihydrolactucin, 83117-63-9. The Good Scents Company. Available from: [Link]

-

Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. MDPI. Available from: [Link]

-

Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. RSC Publishing. Available from: [Link]

-

p38-MAPK activity assay p38-MAPK activity was determined via Western blot. Worms were grown as described under Fluorescence micr. Lirias. Available from: [Link]

-

Oral Bioavailability, Tissue Distribution, Metabolism, and Excretion o. DDDT. Available from: [Link]

-

11beta,13-Dihydrolactucin | C15H18O5 | CID 9970764. PubChem - NIH. Available from: [Link]

-

11b,13-Dihydrolactucin | C16H20O5 | CID 157010108. PubChem - NIH. Available from: [Link]

-

(PDF) Analgesic and sedative activities of lactucin and som lactucin-like guaianolides in mice. ResearchGate. Available from: [Link]

-

A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. PubMed. Available from: [Link]

-

The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells. PMC. Available from: [Link]

-

(PDF) Assessing the Intestinal Permeability and Anti-Inflammatory Potential of Sesquiterpene Lactones from Chicory. ResearchGate. Available from: [Link]

-

Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. MDPI. Available from: [Link]

-

Unveiling the anti-inflammatory potential of 11β,13-dihydrolactucin for application in inflammatory bowel disease management. PubMed. Available from: [Link]

-

Lactucopicrin: A Sesquiterpene Lactone with Anti-Inflammatory Activity Modulates the Crosstalk between NF-kB and AHR Pathways. PMC. Available from: [Link]

-

Human NF-κB Reporter Assay System. Indigo Biosciences. Available from: [Link]

-

Low Oral Bioavailability and Partial Gut Microbiotic and Phase II Metabolism of Brussels/Witloof Chicory Sesquiterpene Lactones in Healthy Humans. PubMed. Available from: [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Available from: [Link]

-

Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Available from: [Link]

-

Pharmacokinetic Parameters and Tissular Biodistribution of 1,3 β-Glucans from Maitake Pro4x in Balbc Mice. Longdom Publishing. Available from: [Link]

-

Exploring the Biochemical Mechanism Beyond the Cytotoxic Activity of Sesquiterpene Lactones from Sicilian Accession of Laserpitium siler Subsp. siculum (Spreng.) Thell. MDPI. Available from: [Link]

-

Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. PMC. Available from: [Link]

-

Proposed pathway for sesquiterpene lactones biosynthesis in plants. The... ResearchGate. Available from: [Link]

Sources

- 1. Anti-inflammatory potential of Sesquiterpene Lactones | Encyclopedia MDPI [encyclopedia.pub]

- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PubMed [pubmed.ncbi.nlm.nih.gov]